molecular formula C11H15N3 B1265464 5-Aminogramine CAS No. 3414-74-2

5-Aminogramine

Cat. No.: B1265464
CAS No.: 3414-74-2
M. Wt: 189.26 g/mol
InChI Key: LXCLCCAAPPKYBS-UHFFFAOYSA-N
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Description

5-Aminogramine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound features an amino group at the 5-position and a dimethylaminomethyl group at the 3-position, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the construction of the indole ring followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using well-established methods such as the Fischer indole synthesis or the Bischler-Möhlau indole synthesis. These methods are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Aminogramine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of indole derivatives include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitro-substituted indole derivatives, while oxidation and reduction reactions may result in the formation of various oxidized or reduced products .

Scientific Research Applications

5-Aminogramine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Aminogramine include other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to other indole derivatives. The presence of the amino group at the 5-position and the dimethylaminomethyl group at the 3-position may enhance its reactivity and potential biological activities .

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCLCCAAPPKYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187737
Record name Indole, 5-amino-3-((dimethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3414-74-2
Record name Indole, 5-amino-3-((dimethylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 5-amino-3-((dimethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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